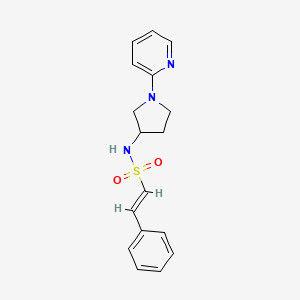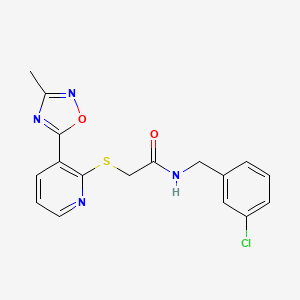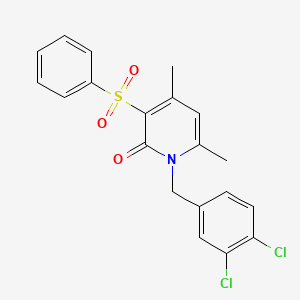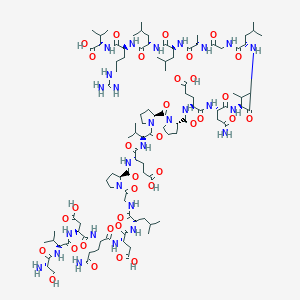
1-Azido-2-méthylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₉N₃O It is a derivative of 2-methylpropan-2-ol, where one of the hydrogen atoms is replaced by an azido group (-N₃)
Applications De Recherche Scientifique
1-Azido-2-methylpropan-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing nitrogen functionalities.
Materials Science: The compound is used in the preparation of azide-functionalized polymers and materials, which have applications in coatings, adhesives, and biomedical devices.
Medicinal Chemistry: The azido group can be used as a bioorthogonal handle for the selective modification of biomolecules, enabling the development of targeted drug delivery systems and diagnostic tools.
Chemical Biology: The compound is employed in click chemistry reactions for the labeling and visualization of biomolecules in living cells.
Mécanisme D'action
Mode of Action
Based on its structural similarity to 2-methylpropan-1-ol , it can be hypothesized that it may undergo similar reactions. For instance, 2-methylpropan-1-ol can be oxidized to yield 2-methylpropanoic acid . The oxidation process involves the formation of a chromate ester intermediate, which is then further oxidized to yield a carboxylic acid .
Biochemical Pathways
For example, alcohols can undergo oxidation to form carbon dioxide and water . They can also be converted to halogenoalkanes through halogenation .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Azido-2-methylpropan-2-ol are largely influenced by its alcohol group. Alcohols, including 1-Azido-2-methylpropan-2-ol, can participate in a variety of biochemical reactions. They can act as weak bases, accepting protons from strong acids to form the conjugate acid called oxonium ions
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that primary alcohols can be oxidized to aldehydes and further to carboxylic acids . This process involves the formation of a chromate ester intermediate, followed by several proton transfer and bond-breaking steps .
Metabolic Pathways
It is known that alcohols can be metabolized in the body through oxidation, with the alcohol being first converted to an aldehyde and then to a carboxylic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-2-methylpropan-2-ol can be synthesized through the nucleophilic substitution reaction of 2-methylpropan-2-ol with sodium azide (NaN₃). The reaction typically occurs in the presence of a suitable solvent, such as dimethylformamide (DMF), under mild heating conditions. The general reaction scheme is as follows:
(CH3)3COH+NaN3→(CH3)3CON3+NaOH
Industrial Production Methods: While specific industrial production methods for 1-azido-2-methylpropan-2-ol are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), halides, amines.
Reduction Reactions: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂), catalysts like palladium on carbon (Pd/C).
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Halogenated or aminated derivatives of 2-methylpropan-2-ol.
Reduction Reactions: 2-methylpropan-2-amine.
Cycloaddition Reactions: Triazole derivatives.
Comparaison Avec Des Composés Similaires
1-Azido-2-methylpropan-2-ol can be compared with other azido alcohols and related compounds:
1-Azido-2-propanol: Similar structure but with a different alkyl group, leading to variations in reactivity and applications.
2-Azidoethanol: A smaller molecule with different physical and chemical properties, used in different synthetic applications.
3-Azido-2-methylpropan-1-ol:
Uniqueness: 1-Azido-2-methylpropan-2-ol is unique due to its tertiary alcohol structure combined with an azido group, providing a balance of stability and reactivity that is valuable in various chemical transformations and applications.
Propriétés
IUPAC Name |
1-azido-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c1-4(2,8)3-6-7-5/h8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWFIHQMUUKNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)




![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)
![[8,8-Dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate](/img/structure/B2447460.png)
![6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2447461.png)
![4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2447463.png)
![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

